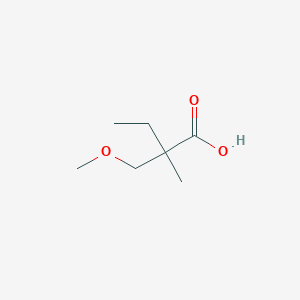

2-(Methoxymethyl)-2-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(2,5-10-3)6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDBWNMLCCWLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxymethyl 2 Methylbutanoic Acid

Classical and Contemporary Approaches to the Carboxylic Acid Framework

The synthesis of the core structure of 2-(methoxymethyl)-2-methylbutanoic acid can be achieved through several established and more recent methods. These approaches primarily focus on the formation of the key carbon-carbon and carbon-oxygen bonds at the α-position of the carboxylic acid.

Alkylation-Based Syntheses of this compound

A prominent strategy for the synthesis of this compound involves the α-alkylation of a pre-existing butanoic acid derivative. This method typically begins with the formation of an enolate from a suitable 2-methylbutanoic acid ester, followed by its reaction with a methoxymethylating agent.

A common precursor for this synthesis is ethyl 2-methylbutanoate. The process commences with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then subjected to alkylation with a methoxymethyl halide, typically chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether (MOM-Br), to introduce the methoxymethyl group at the α-position. The final step involves the hydrolysis of the resulting ester to yield the desired this compound.

| Step | Reagents and Conditions | Product | Typical Yield |

| Enolate Formation | Ethyl 2-methylbutanoate, LDA, THF, -78 °C | Lithium enolate of ethyl 2-methylbutanoate | Quantitative |

| Alkylation | Chloromethyl methyl ether (MOM-Cl), THF, -78 °C to rt | Ethyl 2-(methoxymethyl)-2-methylbutanoate | 60-80% |

| Hydrolysis | LiOH, THF/H₂O, rt | This compound | >90% |

Carbonyl Addition and Rearrangement Strategies

Alternative approaches to the this compound framework involve carbonyl addition reactions. One such method is the Reformatsky reaction, which utilizes an organozinc reagent derived from an α-halo ester. organic-chemistry.orgwikipedia.orgbyjus.comthermofisher.comnumberanalytics.com In a hypothetical application to the target molecule, the Reformatsky reagent of ethyl 2-bromopropanoate (B1255678) could be reacted with a suitable ketone, followed by methylation of the resulting hydroxyl group and subsequent functional group manipulations. However, this is a less direct route compared to α-alkylation.

Another potential strategy is based on the aldol (B89426) reaction. acs.orgwikipedia.orgorganic-chemistry.orgsigmaaldrich.comlibretexts.org While not a direct route to the target acid, an aldol condensation could be envisioned to create a β-hydroxy ester intermediate, which would then require several subsequent steps, including oxidation state adjustments and introduction of the methoxymethyl group, making it a more complex and less efficient pathway.

Rearrangement reactions are generally not the primary choice for the synthesis of this specific α-alkoxy acid due to the lack of suitable precursors that would readily undergo a predictable rearrangement to form the desired product.

Asymmetric Synthesis of Enantiopure this compound

The presence of a stereocenter at the α-position of this compound has prompted the development of asymmetric synthetic routes to obtain enantiomerically pure forms of the compound.

Chiral Auxiliary-Controlled Diastereoselective Routes

A widely employed strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.govcaltech.eduwikipedia.orgharvard.edunumberanalytics.comosi.lv These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be attached to 2-methylbutanoic acid to form a chiral amide or imide, respectively. nih.govcaltech.eduharvard.edu

The resulting chiral derivative can then be deprotonated to form a chiral enolate. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile (MOM-Cl) from the less hindered face, leading to a diastereoselective alkylation. Subsequent removal of the chiral auxiliary by hydrolysis affords the enantiomerically enriched this compound. The diastereoselectivity of these reactions is often high, providing access to the target molecule with excellent enantiomeric excess.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) |

| Pseudoephedrine | LDA | MOM-Cl | >95:5 |

| Evans Oxazolidinone | NaHMDS | MOM-Cl | >98:2 |

Enantioselective Catalysis in C-C Bond Formation

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. While specific examples for the direct enantioselective methoxymethylation of a 2-methylbutanoic acid derivative are not extensively documented, general principles of enantioselective enolate alkylation can be applied. researchgate.net This would involve the use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal-ligand complex, to control the stereochemistry of the alkylation of an achiral enolate of a 2-methylbutanoic acid ester with MOM-Cl. The development of a highly enantioselective catalytic system for this specific transformation remains an area of active research.

Deracemization and Kinetic Resolution Methodologies

For racemic mixtures of this compound, deracemization and kinetic resolution techniques can be employed to obtain the pure enantiomers.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted. nih.govresearchgate.netresearchgate.netacs.orgnii.ac.jp For example, an enzymatic resolution using a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester of this compound, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms. nih.gov

Deracemization is a process where a racemic mixture is converted into a single, pure enantiomer. rsc.orgnih.govmdpi.com One approach involves a crystallization-induced dynamic resolution. This method relies on the reversible racemization of the substrate in solution while one enantiomer selectively crystallizes out. For this compound, this could potentially be achieved by forming diastereomeric salts with a chiral amine and allowing for equilibration in solution while one diastereomer preferentially crystallizes. rsc.org

| Method | Description | Potential Application |

| Enzymatic Kinetic Resolution | Selective hydrolysis of one enantiomer of a racemic ester by a lipase. | Separation of enantiomers of ethyl 2-(methoxymethyl)-2-methylbutanoate. |

| Crystallization-Induced Dynamic Resolution | Racemization in solution with selective crystallization of one diastereomeric salt. | Deracemization of racemic this compound using a chiral amine. |

Convergent and Divergent Synthetic Pathways

Convergent and divergent syntheses represent two contrasting strategies in the construction of complex molecules. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. Conversely, a divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds.

Convergent Synthetic Approach

A plausible convergent synthesis of this compound could involve the coupling of two key fragments: a C4 carbonyl compound and a C1 methoxymethyl unit. One potential pathway is outlined below:

Fragment A Synthesis: The synthesis of the C4 fragment could start from butanone. Alkylation of the enolate of butanone at the C3 position with a suitable methylating agent would yield 3-methyl-2-butanone (B44728).

Fragment B Synthesis: The C1 methoxymethyl fragment can be generated from a reagent such as methoxymethylmagnesium chloride, which is a Grignard reagent.

Fragment Coupling and Subsequent Reactions: The Grignard reagent (Fragment B) can then be reacted with 3-methyl-2-butanone (Fragment A) to form a tertiary alcohol. Subsequent oxidation of the tertiary alcohol would be challenging. A more viable approach would be to utilize an ester of a C4 acid. For instance, ethyl 2-methylbutanoate can be prepared and its enolate can be reacted with a source of the methoxymethyl group.

A detailed convergent route could involve the following steps:

Preparation of Ethyl 2-methylbutanoate: This can be achieved through Fischer esterification of 2-methylbutanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Enolate Formation: The ethyl 2-methylbutanoate is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures to selectively form the enolate at the alpha-position.

Alkylation with a Methoxymethylating Agent: The enolate is then reacted with a suitable electrophile, such as methoxymethyl chloride (MOM-Cl), to introduce the methoxymethyl group at the alpha-position.

Hydrolysis: The resulting ester, ethyl 2-(methoxymethyl)-2-methylbutanoate, is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 2-Methylbutanoic acid, Ethanol | H₂SO₄ (catalytic), Reflux | Ethyl 2-methylbutanoate | 85-95 |

| 2 | Ethyl 2-methylbutanoate | LDA, THF, -78 °C | Lithium enolate of ethyl 2-methylbutanoate | >95 (in situ) |

| 3 | Lithium enolate | Methoxymethyl chloride (MOM-Cl), THF, -78 °C to rt | Ethyl 2-(methoxymethyl)-2-methylbutanoate | 70-85 |

| 4 | Ethyl 2-(methoxymethyl)-2-methylbutanoate | 1. NaOH (aq), Reflux2. H₃O⁺ | This compound | 90-98 |

Divergent Synthetic Approach

A divergent approach to the synthesis of this compound and its analogues could start from a common intermediate that can be selectively functionalized. A suitable starting material for such a strategy would be a compound that already possesses the butanoic acid backbone and allows for sequential introduction of substituents at the C2 position.

One possible divergent pathway could commence with diethyl malonate:

First Alkylation: Diethyl malonate is first alkylated with ethyl bromide using a base like sodium ethoxide to introduce the ethyl group, yielding diethyl ethylmalonate.

Second Alkylation: The resulting diethyl ethylmalonate is then subjected to a second alkylation, this time with methyl iodide, to introduce the methyl group, affording diethyl ethylmethylmalonate.

Hydrolysis and Decarboxylation: The disubstituted malonic ester is then hydrolyzed and subsequently decarboxylated by heating in an acidic medium to yield 2-methylbutanoic acid.

Functionalization at the Alpha-Position: From 2-methylbutanoic acid, a variety of derivatives can be synthesized. To arrive at the target molecule, the carboxylic acid can be converted to its corresponding ester, for example, the methyl ester. The enolate of this ester can then be formed and alkylated with methoxymethyl chloride.

Alternatively, a more direct divergent route from a common intermediate is conceivable:

Formation of a Common Intermediate: A suitable starting material like ethyl 2-methyl-3-oxobutanoate can be used.

Divergent Pathways:

Pathway A (to the target molecule): The ketone can be protected, followed by reduction of the ester to a primary alcohol. This alcohol can then be converted to a methoxy (B1213986) ether. Subsequent deprotection of the ketone and a Baeyer-Villiger oxidation could lead to an ester which upon hydrolysis would give the desired product.

Pathway B (to other analogues): The enolate of the common intermediate can be reacted with a variety of other electrophiles to generate a library of 2,2-disubstituted butanoic acid derivatives.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Diethyl malonate | 1. NaOEt, EtOH2. CH₃CH₂Br | Diethyl ethylmalonate |

| 2 | Diethyl ethylmalonate | 1. NaOEt, EtOH2. CH₃I | Diethyl ethylmethylmalonate |

| 3 | Diethyl ethylmethylmalonate | H₃O⁺, Heat | 2-Methylbutanoic acid |

| 4 | 2-Methylbutanoic acid | 1. SOCl₂2. MeOH | Methyl 2-methylbutanoate |

| 5 | Methyl 2-methylbutanoate | 1. LDA, THF, -78 °C2. MOM-Cl | Methyl 2-(methoxymethyl)-2-methylbutanoate |

| 6 | Methyl 2-(methoxymethyl)-2-methylbutanoate | 1. NaOH (aq), Reflux2. H₃O⁺ | This compound |

This divergent strategy allows for the synthesis of not only this compound but also a range of other derivatives by varying the electrophile in the final alkylation step.

Chemical Reactivity and Transformation Pathways of 2 Methoxymethyl 2 Methylbutanoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations to yield esters, amides, alcohols, and aldehydes. These reactions are fundamental in organic synthesis for the construction of more complex molecules. As a typical carboxylic acid, 2-(Methoxymethyl)-2-methylbutanoic acid is expected to undergo these standard conversions. wikipedia.org

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. For instance, the reaction with methanol (B129727) would yield methyl 2-(methoxymethyl)-2-methylbutanoate.

Alternatively, enzymatic methods can be employed for esterification. Lipases, for example, are known to catalyze the esterification of 2-methylbutanoic acid and can be used for the synthesis of specific enantiomers of the corresponding esters. researchgate.net

Amidation requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and inefficient. A common strategy involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid adds to the DCC, forming a highly reactive intermediate that is readily attacked by an amine to form the corresponding amide.

Table 1: Representative Esterification and Amidation Reactions

| Product | Reactant | Reagents and Conditions |

|---|---|---|

| Methyl 2-(methoxymethyl)-2-methylbutanoate | Methanol | H₂SO₄ (catalytic), heat |

| Ethyl 2-(methoxymethyl)-2-methylbutanoate | Ethanol (B145695) | p-Toluenesulfonic acid, heat |

| N-Benzyl-2-(methoxymethyl)-2-methylbutanamide | Benzylamine | Dicyclohexylcarbodiimide (DCC) |

Carboxylic Acid Activation and Coupling Reactions

For more efficient coupling reactions, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(methoxymethyl)-2-methylbutanoyl chloride is a highly electrophilic species that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

These activated derivatives are crucial intermediates in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(methoxymethyl)-2-methylbutan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Isolating the aldehyde is challenging as it is more reactive than the starting carboxylic acid. libretexts.org However, specialized reagents and conditions can be employed to stop the reduction at the aldehyde stage.

Table 2: Reduction of the Carboxylic Acid Functionality

| Product | Reagents |

|---|---|

| 2-(Methoxymethyl)-2-methylbutan-1-ol | 1. LiAlH₄, THF; 2. H₃O⁺ |

| 2-(Methoxymethyl)-2-methylbutanal | 1. SOCl₂; 2. LiAl(O-t-Bu)₃H |

Reactivity of the Methoxymethyl Ether Group

The methoxymethyl (MOM) group is a common protecting group for alcohols due to its stability under a range of conditions. However, it can be selectively removed or transformed when desired.

Selective Deprotection Strategies

The MOM ether in this compound can be cleaved under acidic conditions to reveal the corresponding primary alcohol, 2-hydroxy-2-methylbutanoic acid. A variety of acidic reagents can be employed for this purpose, with the choice depending on the sensitivity of other functional groups in the molecule. Mild conditions are often preferred to avoid unwanted side reactions.

For instance, treatment with p-toluenesulfonic acid (pTSA) in a suitable solvent can effectively remove the MOM group. eurekaselect.com Other methods include the use of Lewis acids like zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) in isopropanol. researchgate.net A solvent-free approach using pTSA has also been reported as an environmentally friendly option. eurekaselect.com

Table 3: Conditions for Deprotection of the Methoxymethyl Ether

| Reagent | Conditions |

|---|---|

| p-Toluenesulfonic acid (pTSA) | Methanol, heat |

| Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) | Isopropanol, reflux researchgate.net |

| Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | Acetonitrile (B52724), room temperature nih.gov |

Reactions Involving C-O Bond Cleavage

Beyond simple deprotection, the C-O bond of the MOM ether can participate in other transformations. For instance, treatment with a combination of a trialkylsilyl triflate and 2,2′-bipyridyl can lead to different outcomes depending on the specific silyl (B83357) triflate used. nih.gov While this is more commonly applied to aromatic MOM ethers, similar reactivity could potentially be explored for aliphatic substrates. These reactions proceed through the formation of a bipyridinium salt intermediate, which is then susceptible to nucleophilic attack. nih.gov

Research on Stereoselective Transformations of this compound Remains Undisclosed in Publicly Available Literature

Despite a thorough review of scientific databases and scholarly articles, detailed research findings on the stereoselective transformations specifically at the chiral center of this compound are not available in the public domain. Scientific literature extensively covers the synthesis and chiral resolution of the structurally related compound, 2-methylbutanoic acid, but does not provide specific methodologies or data for its methoxymethyl derivative.

The quest for enantiomerically pure compounds is a significant focus in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dramatically influence its biological activity. Stereoselective transformations, which include asymmetric synthesis and chiral resolution, are the primary methods for obtaining single enantiomers of chiral molecules.

Typically, the stereoselective synthesis of a chiral carboxylic acid might involve asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolution. These methods are well-documented for a wide array of compounds. For instance, the synthesis of enantiomerically pure 2-methylbutanoic acid has been achieved through various routes, including the use of chiral resolving agents to separate a racemic mixture or through asymmetric hydrogenation of precursor molecules.

However, the introduction of a methoxymethyl group at the chiral center of 2-methylbutanoic acid presents a unique synthetic challenge. This structural modification would necessitate the development of specific stereoselective methods tailored to this particular substrate. At present, no such specific research has been published.

Consequently, data tables and detailed research findings concerning the stereoselective transformations at the chiral center of this compound cannot be provided. The scientific community awaits further research to elucidate the stereoselective behavior of this specific compound.

No Publicly Available Research Found for "this compound" in Advanced Organic Synthesis

Following a comprehensive search of scientific databases and publicly available literature, no specific research or data could be found for the chemical compound This compound . Consequently, an article detailing its applications in advanced organic synthesis, as outlined in the user's request, cannot be generated.

The investigation sought to identify the use of this compound in several key areas of modern organic chemistry. However, the search yielded no results for this specific compound, indicating a lack of published research on its synthesis or application.

The intended focus of the article was to explore:

Its role as a chiral building block for complex molecules: This would involve its use as a starting material with a defined stereochemistry to construct larger, more complex molecules with specific three-dimensional arrangements. No literature was found detailing the synthesis or resolution of enantiomers of this compound for this purpose.

Its utility in natural product synthesis and as an intermediate in medicinal chemistry: This section would have highlighted any instances where this compound was used as a key fragment in the total synthesis of naturally occurring molecules or in the development of new pharmaceutical agents. The search did not reveal any such applications.

The development of catalysts and ligands incorporating its scaffold: This would have discussed any research into creating new catalytic systems or ligands for metal-catalyzed reactions where this compound forms the core structure. No such catalysts or ligands based on this specific molecule have been reported in the available literature.

It is important to note that while information exists for structurally related compounds, such as 2-methylbutanoic acid and other substituted carboxylic acids, there is a complete absence of data for the methoxymethyl derivative specified. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or that any research involving it is not in the public domain.

Therefore, due to the lack of foundational research on this specific chemical entity, it is not possible to provide a scientifically accurate and informative article on its applications in advanced organic synthesis.

Mechanistic Investigations and Computational Chemical Studies of 2 Methoxymethyl 2 Methylbutanoic Acid

Reaction Mechanism Elucidation for 2-(Methoxymethyl)-2-methylbutanoic Acid Transformations

The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the ether. Transformations of this molecule would likely involve reactions characteristic of these groups.

One of the fundamental reactions of carboxylic acids is Fischer-Speier esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. For this compound, the mechanism would proceed as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Another potential transformation is the reduction of the carboxylic acid . Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol. The ether group would likely remain intact under these conditions. The mechanism involves the transfer of hydride ions to the carbonyl carbon.

The ether linkage, being generally stable, would require harsh conditions to be cleaved, for instance, by a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr). This would proceed via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2), leading to the formation of a haloalkane and a hydroxy-substituted carboxylic acid.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters for the transformations of this compound would be influenced by its structure. The presence of a quaternary carbon at the α-position introduces steric hindrance, which would affect the rates of reactions involving the carboxylic acid group.

For the Fischer esterification, the steric bulk around the carbonyl carbon would likely decrease the reaction rate compared to a less substituted carboxylic acid. The thermodynamic equilibrium of the esterification would be governed by the relative stabilities of the reactants and products. While esterification is a reversible process, the equilibrium can be shifted towards the products by removing water as it is formed.

A hypothetical comparison of kinetic and thermodynamic data for the esterification of different butanoic acid derivatives is presented in Table 1.

| Carboxylic Acid | Relative Rate Constant (krel) | Equilibrium Constant (Keq) | ΔG° (kJ/mol) |

|---|---|---|---|

| Butanoic acid | 1.00 | 4.2 | -3.5 |

| 2-Methylbutanoic acid | 0.65 | 3.8 | -3.3 |

| This compound (Hypothetical) | 0.40 | 3.5 | -3.1 |

Quantum Chemical Calculations on Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a powerful tool to investigate the structure and reactivity of this compound in the absence of experimental data.

Electronic Structure Analysis and Bonding Characterization

DFT calculations could provide insights into the electronic structure of the molecule. The distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential maps could be calculated. biointerfaceresearch.com This would help in identifying the nucleophilic and electrophilic sites within the molecule. The carboxyl group's oxygen atoms are expected to be electron-rich (nucleophilic), while the carbonyl carbon would be electron-deficient (electrophilic).

Natural Bond Orbital (NBO) analysis could be employed to characterize the bonding interactions within the molecule, including hyperconjugative effects that contribute to its stability.

Transition State Modeling and Reaction Coordinate Analysis

A reaction coordinate analysis would map the energy profile of the reaction, illustrating the energy changes as the reactants are converted to products via the transition state. This can reveal the rate-determining step of a multi-step reaction.

A hypothetical energy profile for the first step of esterification (nucleophilic attack) is shown in Table 2.

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (Acid + Alcohol) | 0 |

| Transition State | +60 (Hypothetical) |

| Tetrahedral Intermediate | -25 (Hypothetical) |

Solvent Effects in Theoretical Calculations

Solvent plays a crucial role in chemical reactions, and its effects can be incorporated into theoretical calculations using various models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic environment.

For reactions involving charged intermediates, such as the protonated species in acid-catalyzed esterification, the solvent can have a significant stabilizing effect, thereby lowering the activation energy and influencing the reaction rate. Calculations performed in both the gas phase and in a simulated solvent would highlight the importance of the solvent environment on the reactivity of this compound.

Analytical Methodologies for the Characterization of 2 Methoxymethyl 2 Methylbutanoic Acid

Chromatographic Separation Techniques

Chromatography is an essential tool for separating the components of a mixture and for determining the purity and concentration of a specific compound. For a chiral molecule like 2-(Methoxymethyl)-2-methylbutanoic acid, chromatographic methods are critical for both achiral and chiral separations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For the analysis of this compound, GC-MS serves to establish its identity and assess its purity by separating it from any synthesis precursors, byproducts, or degradation products.

The methodology typically involves the derivatization of the carboxylic acid to increase its volatility, a necessary step for GC analysis. Common derivatization agents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or agents for esterification. usherbrooke.ca Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

After separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. This spectrum can be used to confirm the molecular weight and structure of the compound. While specific retention time and mass spectrometry data for this compound are not widely published, the analysis of structurally similar branched-chain fatty acids is well-established. nih.govnih.gov

Table 1: General Parameters for GC-MS Analysis of Carboxylic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA, Pentafluorobenzyl bromide (PFBBr) | Increases volatility and thermal stability. |

| GC Column | Mid-polarity (e.g., DB-225ms) or nonpolar (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules to produce a characteristic mass spectrum. |

| MS Detector | Quadrupole, Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |

Liquid Chromatography (LC) Techniques for Resolution and Quantification

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation, quantification, and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. This compound can be analyzed directly by LC, often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

Reversed-phase HPLC is a common mode for separating carboxylic acids. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound on the column is influenced by the polarity of the mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid to ensure the analyte is in its protonated form. researchgate.net

For quantification, a detector such as a UV detector or a mass spectrometer is used. LC-MS is particularly powerful, as it provides molecular weight information and can be operated in modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for highly sensitive and selective quantification of the target analyte in complex matrices. nih.govfrontiersin.org Derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention. mdpi.comnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample, which is a critical measure of its optical purity.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com CSPs are often based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or synthetic polymers. mdpi.com The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Both GC and LC can be performed in a chiral mode.

For chiral LC, methods can be developed in normal-phase, polar-organic, or reversed-phase modes, depending on the specific CSP and the analyte's properties. sigmaaldrich.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability and thus result in differential retention. sigmaaldrich.com While specific chiral separation methods for this compound are not detailed in the literature, methods for other α-chiral carboxylic acids are well-documented and provide a framework for method development. researchgate.netnih.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about a molecule's structure, bonding, and functional groups by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the methyl and ethyl groups at C2, the methoxymethyl group, and the acidic proton of the carboxyl group. The chemical shift (δ) of the acidic proton is typically found far downfield (around 12 ppm) and can be concentration-dependent. pressbooks.pub

¹³C NMR provides information on the number and types of carbon atoms in the molecule. A distinct signal would be expected for each unique carbon, including the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm region), the quaternary C2 carbon, and the carbons of the methyl, ethyl, and methoxymethyl substituents. pressbooks.pubdocbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. For chiral molecules, NMR with chiral solvating agents can also be used to determine enantiomeric excess by inducing separate signals for the enantiomers. nih.govacs.orgnih.gov

Table 2: Predicted NMR Signal Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -COOH | ~10-13 |

| ¹H | -O-CH ₃ | ~3.3-3.4 |

| ¹H | -CH ₂-O- | ~3.5-3.7 |

| ¹H | -CH ₂-CH₃ | ~1.5-1.7 (quartet) |

| ¹H | -CH ₃ | ~1.1-1.2 (singlet) |

| ¹H | -CH₂-CH ₃ | ~0.8-1.0 (triplet) |

| ¹³C | -C OOH | ~175-185 |

| ¹³C | -O-C H₃ | ~58-60 |

| ¹³C | -C H₂-O- | ~70-75 |

| ¹³C | Quaternary C 2 | ~45-50 |

| ¹³C | -C H₂-CH₃ | ~25-30 |

| ¹³C | -C H₃ | ~20-25 |

| ¹³C | -CH₂-C H₃ | ~8-12 |

Note: These are generalized predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary. pressbooks.pubprinceton.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and ether functional groups. Key expected absorption bands include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. orgchemboulder.comspectroscopyonline.com

A strong, sharp C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. echemi.com

A C-O stretching band for the carboxylic acid around 1210-1320 cm⁻¹. orgchemboulder.com

A C-O-C (ether) stretching band, typically appearing in the 1000-1250 cm⁻¹ region.

C-H stretching bands just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this molecule, Raman would also detect the key functional groups. The C=O stretch is typically a strong band in the Raman spectrum. While the O-H stretch is weak, the C-C backbone and C-H bending modes often provide a detailed fingerprint of the molecule's structure.

Together, IR and Raman spectroscopy provide confirmatory evidence for the presence of the key functional groups, corroborating the structural information obtained from NMR and MS. spectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for the characterization of "this compound," providing essential information about its molecular weight and structural features through fragmentation analysis. This methodology allows for the precise determination of the molecular mass and offers insights into the compound's chemical composition and connectivity.

Molecular Weight Determination

The molecular formula of "this compound" is C6H12O3. Based on this, the predicted monoisotopic mass and average molecular weight can be calculated, which are fundamental parameters confirmed by mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass, which in turn can confirm the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H12O3 |

| Average Molecular Weight | 132.15 g/mol |

| Monoisotopic Mass | 132.078644 Da |

Fragmentation Patterns

While specific experimental mass spectra for "this compound" are not widely available in public databases, the fragmentation pattern can be predicted based on the known behavior of carboxylic acids and ethers in mass spectrometry. libretexts.org Electron ionization (EI) is a common technique that induces fragmentation.

The molecular ion peak ([M]•+) would be expected at an m/z corresponding to the molecular weight of the compound. However, for many carboxylic acids, this peak may be of low intensity or absent altogether. libretexts.org

Key fragmentation pathways for "this compound" would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for carboxylic acids. libretexts.org This can result in the loss of the carboxyl group (-COOH), leading to a significant fragment ion.

McLafferty Rearrangement: If a gamma-hydrogen is present and accessible, a McLafferty rearrangement can occur, leading to the elimination of a neutral molecule and the formation of a radical cation.

Cleavage of the Ether Bond: The methoxymethyl group introduces an ether linkage, which is another potential site for fragmentation. Cleavage of the C-O bond in the ether can lead to characteristic fragment ions.

Based on these principles, a number of primary fragment ions can be anticipated. The relative abundance of these fragments provides a unique fingerprint for the molecule, aiding in its identification.

| m/z | Predicted Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| [M-17] | Loss of •OH | Alpha-cleavage |

| [M-45] | Loss of •COOH | Alpha-cleavage |

| [M-31] | Loss of •OCH3 | Ether bond cleavage |

| [M-45] | Loss of •CH2OCH3 | Cleavage of the methoxymethyl group |

The analysis of these fragmentation patterns is essential for the structural elucidation of "this compound" and for distinguishing it from its isomers. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by inducing further fragmentation of selected primary ions.

Research on Derivatives and Analogues of 2 Methoxymethyl 2 Methylbutanoic Acid

Design and Synthesis of Chemically Modified Derivatives

The chemical modification of 2-(methoxymethyl)-2-methylbutanoic acid primarily involves transformations of the carboxylic acid group into other functional groups, such as esters, amides, and anhydrides. These modifications are often challenging due to the steric hindrance imposed by the two substituents at the alpha-carbon (the carbon atom adjacent to the carboxyl group).

The synthesis of ester derivatives from sterically hindered carboxylic acids like this compound requires specific strategies to overcome the low reactivity of the carboxyl group. The bulky methyl and methoxymethyl groups at the α-position impede the approach of alcohol nucleophiles.

Standard acid-catalyzed esterification (Fischer esterification) with alcohols is generally slow and may provide low yields. More effective methods often involve the activation of the carboxylic acid or the use of more reactive alkylating agents. For instance, conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol, is a common approach for synthesizing esters from sterically hindered acids. wikipedia.org Another strategy involves deprotonating the carboxylic acid with a base to form a carboxylate salt, which can then be reacted with a reactive alkyl halide.

Research into the synthesis of analogous compounds, such as 2-methyl-2-aryloxypropanoic acid derivatives, highlights the use of reagents like ethyl 2-bromo-2-methylpropanoate (B8525525) for the alkylation of phenols, followed by hydrolysis. thieme-connect.com While this is a different synthetic direction, it underscores the utility of α-bromo esters as precursors, which could be adapted for the synthesis of this compound esters.

| Method | Description | Potential Challenges for this compound |

| Fischer Esterification | Direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). | Very slow reaction rate and low equilibrium conversion due to significant steric hindrance around the carbonyl carbon. |

| Acyl Chloride Intermediate | The carboxylic acid is first converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with an alcohol. wikipedia.org | This is a highly effective method for hindered acids, though it involves an additional synthetic step. |

| Carboxylate Alkylation | The carboxylic acid is deprotonated with a base (e.g., NaH, K₂CO₃) to form the carboxylate salt, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). | Effective for simple alkyl groups. The choice of solvent is critical to ensure solubility of the carboxylate salt. |

| Carbodiimide Coupling | Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing it to react with an alcohol. | Generally effective, though primarily used for amide bond formation. Can be applied to esterification, often with a catalyst like DMAP. thermofisher.com |

Amide Derivatives

The formation of amides from this compound is also complicated by steric hindrance. chimia.chnih.gov Direct reaction with an amine is typically unfeasible as the amine, being a base, will deprotonate the carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must be activated.

Common methods for synthesizing amides from hindered carboxylic acids include:

Conversion to Acyl Chlorides : As with ester synthesis, converting the carboxylic acid to an acyl chloride provides a highly reactive intermediate that readily reacts with amines.

Peptide Coupling Reagents : A wide array of coupling reagents developed for peptide synthesis can be employed. These reagents, such as HATU, HBTU, or BOP, activate the carboxyl group in situ, facilitating its reaction with an amine.

Weinreb Amide Synthesis : For the specific synthesis of N-methoxy-N-methylamides (Weinreb amides), specialized methods have been developed that are effective even for sterically hindered substrates. organic-chemistry.orgunito.itorganic-chemistry.org One such method involves the use of methanesulfonyl chloride and triethylamine (B128534) to form a mixed anhydride (B1165640), which then reacts with N,O-dimethylhydroxylamine. organic-chemistry.org Other powerful reagents, such as tris[methoxy(methyl)amino]phosphine (P[NMe(OMe)]₃), can convert hindered carboxylic acids directly to Weinreb amides in high yields. thieme-connect.comacs.org

Anhydride Derivatives

Carboxylic acid anhydrides are typically formed by the dehydration of two carboxylic acid molecules. For a sterically hindered acid like this compound, this can be achieved by heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). Alternatively, the symmetrical anhydride can be formed by reacting the carboxylate salt of the acid with its corresponding acyl chloride. The synthesis of 2-methylbutanoic anhydride, a related compound, can be accomplished by reacting 2-methylbutanoic acid with acetic anhydride or other dehydrating agents. ontosight.ai

| Derivative | Synthetic Method | Key Reagents | Notes |

| Amides | Acyl Chloride Intermediate | SOCl₂, (COCl)₂ followed by an amine | A general and effective two-step method for hindered systems. |

| Peptide Coupling | HATU, HBTU, DCC, EDCI | One-pot reaction, wide variety of reagents available. | |

| Weinreb Amide Synthesis | P[NMe(OMe)]₃ or MsCl/TEA/MeONHMe·HCl | Provides stable intermediates for ketone synthesis. organic-chemistry.orgthieme-connect.com | |

| Anhydrides | Dehydration | P₂O₅, heat | Harsh conditions may be required. |

| Acyl Chloride/Carboxylate | Acyl chloride + carboxylate salt | A versatile method that can also be used for unsymmetrical anhydrides. |

Exploration of Related Branched Methyl- and Methoxymethyl-Substituted Carboxylic Acids

The study of related branched carboxylic acids provides a broader context for understanding the properties of this compound. These analogues often share the feature of a substituted α-carbon, which significantly influences their chemical behavior.

One important class of related compounds is the 2-methyl-2-aryloxypropanoic acids. researchgate.net These compounds are structurally analogous, with an aryloxy group replacing the ethyl group of the target molecule. An improved synthesis for this class involves the reaction of 2-bromo-2-methylpropanoic acid with a phenol (B47542), which avoids polymerization issues associated with other methods. thieme-connect.com

Another relevant analogue is 2-ethyl-2-methylbutanoic acid. This compound, which features a quaternary carbon at the alpha position, can be synthesized with high yield and selectivity by the carbonylation of olefins like 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654) in the presence of a strong acid catalyst and carbon monoxide. google.com This industrial process highlights a distinct synthetic route to α,α-disubstituted carboxylic acids. google.com

These examples demonstrate the diverse synthetic strategies available for constructing sterically congested carboxylic acids, from nucleophilic substitution reactions to transition-metal-catalyzed carbonylations.

| Compound Name | Structure | Key Synthetic Precursors |

| This compound | CH₃CH₂C(CH₃)(CH₂OCH₃)COOH | (Hypothetical) 2-bromo-2-methylbutanoic acid, methanol (B129727) |

| 2-Methyl-2-phenoxypropanoic acid | CH₃C(OC₆H₅)(CH₃)COOH | 2-Bromo-2-methylpropanoic acid, phenol thieme-connect.com |

| 2-Ethyl-2-methylbutanoic acid | CH₃CH₂C(CH₂CH₃)(CH₃)COOH | 3-Methyl-2-pentene, carbon monoxide (CO) google.com |

Structure-Reactivity Relationship Studies within Analogous Series

The reactivity of carboxylic acid derivatives is governed by a combination of steric and electronic factors originating from the substituent attached to the carbonyl group. msu.eduyoutube.com In the case of this compound and its analogues, the substituents at the α-carbon play a dominant role.

Steric Effects: The primary factor influencing the reactivity of this compound is the severe steric hindrance at the α-carbon. The presence of both a methyl and a methoxymethyl group creates a congested environment around the carboxylic acid's carbonyl carbon. This bulkiness physically obstructs the approach of nucleophiles (such as alcohols or amines), leading to a significant decrease in the rate of reactions like esterification and amidation. chimia.ch This is why direct condensation reactions are often ineffective, and methods involving the conversion to more reactive intermediates (e.g., acyl chlorides) are necessary to achieve successful derivatization. wikipedia.org

Comparing this compound to a less hindered analogue like 2-methylbutanoic acid illustrates this point clearly. 2-Methylbutanoic acid, having only one α-substituent, is significantly more reactive and can be converted to its derivatives under milder conditions. wikipedia.org Conversely, compared to an analogue with two simple alkyl groups like 2-ethyl-2-methylbutanoic acid, the presence of the ether oxygen in this compound introduces a slight electronic difference that could subtly influence its acidity and reactivity profile.

| Factor | Influence on Reactivity of this compound |

| Steric Hindrance | The bulky methyl and methoxymethyl groups at the α-carbon significantly hinder the approach of nucleophiles to the carbonyl carbon. This is the dominant factor and greatly decreases reactivity in reactions like esterification and amidation. chimia.ch |

| Inductive Effect | The electronegative oxygen in the methoxymethyl group exerts an electron-withdrawing effect, which slightly increases the electrophilicity of the carbonyl carbon. |

| Overall Reactivity | The steric hindrance is the overwhelming factor, making the carboxylic acid relatively unreactive towards nucleophilic acyl substitution compared to less substituted acids. Activation is typically required for derivatization. |

Future Directions and Emerging Paradigms in 2 Methoxymethyl 2 Methylbutanoic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

The application of flow chemistry to the synthesis of carboxylic acids, including α-alkoxy carboxylic acid precursors, has been demonstrated as a viable and efficient methodology. researchgate.net Continuous-flow reactors, such as tube-in-tube gas-permeable membrane reactors, have been successfully employed for the carboxylation of Grignard reagents with carbon dioxide, yielding carboxylic acids in high purity and yield. durham.ac.uk This approach could be adapted for the synthesis of 2-(Methoxymethyl)-2-methylbutanoic acid, potentially starting from a suitable Grignard reagent derived from a 2-substituted-2-methylbutane precursor.

Automated synthesis platforms, which integrate robotic handling with flow chemistry systems, could further accelerate research in this area. unimi.it By systematically varying parameters such as reagent concentration, temperature, and residence time, these platforms can rapidly identify optimal conditions for the synthesis of this compound and its derivatives. This high-throughput capability would be invaluable for exploring the structure-activity relationships of this class of compounds.

Table 1: Hypothetical Parameters for Automated Flow Synthesis of this compound

| Parameter | Range | Optimal (Hypothetical) |

| Grignard Reagent Concentration | 0.1 - 1.0 M | 0.5 M |

| CO2 Pressure | 1 - 10 bar | 5 bar |

| Temperature | 25 - 100 °C | 60 °C |

| Residence Time | 1 - 20 min | 5 min |

| Solvent | THF, 2-MeTHF | 2-MeTHF |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will likely focus on developing sustainable synthetic routes that align with these principles.

One promising avenue is the use of greener solvents and reagents. For instance, the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a stoichiometric oxidant in the presence of a selenium-containing catalyst in water represents an eco-friendly protocol. mdpi.com Adapting such a method for the synthesis of this compound, perhaps from a corresponding aldehyde precursor, would significantly improve the environmental footprint of its production.

Furthermore, the development of catalytic methods for the synthesis of carboxylic acids is a key area of green chemistry research. rsc.org The one-pot reductive amination of carboxylic acids to primary amines using heterogeneous catalysts is an example of a sustainable transformation. rsc.org While not directly a synthesis of the target acid, it showcases the potential for developing catalytic routes to its derivatives. Research into catalytic carboxylation reactions that avoid the use of stoichiometric organometallic reagents would be a significant advancement.

Table 2: Comparison of Potential Synthetic Routes based on Green Chemistry Metrics

| Synthetic Route | Atom Economy (Hypothetical) | E-Factor (Hypothetical) | Solvent |

| Grignard Carboxylation | ~50% | 10-20 | Ethereal Solvents |

| Catalytic Oxidation of Aldehyde | >80% | 2-5 | Water |

| Direct Catalytic Carboxylation | >90% | <2 | Supercritical CO2 |

Computational Design of Novel Reactivity and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new molecules with desired functionalities. In the context of this compound, computational methods can play a crucial role in exploring its potential reactivity and guiding experimental studies.

Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure and reactivity of the molecule. rsc.org This could involve mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack, and calculating the energies of various transition states to predict the feasibility of different reaction pathways. Such computational insights can help in designing novel transformations of the methoxymethyl and carboxylic acid functionalities.

Furthermore, in silico screening can be used to predict the potential biological activity or material properties of derivatives of this compound. By computationally docking these molecules into the active sites of enzymes or receptors, or by simulating their interactions in polymeric matrices, researchers can identify promising candidates for further experimental investigation, thereby saving significant time and resources.

Exploration of Unprecedented Chemical Transformations

While the known reactions of carboxylic acids are extensive, the unique structural features of this compound, namely the quaternary α-carbon and the α-alkoxy group, may enable novel and unprecedented chemical transformations.

The presence of the α-methoxymethyl group could influence the reactivity of the carboxylic acid. For instance, intramolecular reactions involving the ether oxygen and the carboxyl group could lead to the formation of novel cyclic structures under specific conditions. The generation of radical species from α-alkoxy bridgehead carboxylic acids has been shown to be a versatile method for constructing sterically congested C-C bonds. nih.gov Similar strategies could be explored with this compound to access complex molecular architectures.

Moreover, the development of new synthetic methodologies could unlock novel reaction pathways. For example, recent advancements in photoredox catalysis and electrochemistry are enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net Applying these modern synthetic tools to this compound and its derivatives could lead to the discovery of new reactions and the synthesis of previously inaccessible molecules. The transformation of primary nitroalkanes and alkyl bromides to corresponding carboxylic acids points to the continuous evolution of synthetic methods that could be applied in this context. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.